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Compound of Interest

Tert-butyl 4'-methylbiphenyl-2-
Compound Name:
carboxylate

Cat. No.: B056878

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of tert-butyl 4'-methylbiphenyl-2-
carboxylate and its structural analogs. By presenting key experimental data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims
to facilitate the identification, characterization, and differentiation of these closely related
biphenyl derivatives, which are common scaffolds in medicinal chemistry and materials
science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tert-butyl 4'-methylbiphenyl-2-
carboxylate and selected analogs. This allows for a direct comparison of their characteristic
signals.

'H and **C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
precise structure and connectivity of atoms in a molecule. The chemical shifts (d) in *H and 13C
NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: *H NMR Spectroscopic Data (Predicted and Experimental)
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Compound Aromatic Methyl Tert-butyl Methoxy
Name Protons (ppm) Protons (ppm) Protons (ppm) Protons (ppm)
Tert-butyl 4'-
methylbiphenyl-
7.1-7.8 (m, 8H) 2.4 (s, 3H) 1.3 (s, 9H) -
2-carboxylate
(Predicted)
Methyl 4'- 7.2 (s, 4H), 7.35
methylbiphenyl- (m, 3H), 7.5 (m, 2.4 (s, 3H) - 3.65 (s, 3H)
2-carboxylate[1] 1H), 7.8 (d, 1H)
4-
_ 7.19-7.64 (m,
Methylbiphenyl[2 oH) 2.26-2.41 (s, 3H) - -
13]
4-tert-
_ 7.3-7.6 (m, 9H) - 1.35 (s, 9H) -
Butylbiphenyl
Table 2: 13C NMR Spectroscopic Data (Experimental)
Compound Aromatic Methyl Carbon  Tert-butyl Carbonyl
Name Carbons (ppm) (ppm) Carbons (ppm) Carbon (ppm)
Tert-butyl 4'-
methylbiphenyl- ~28 (CHs), ~81
yiblpheny ~125-145 ~21 (CH:) ~168
2-carboxylate (quat. C)
(Predicted)
4- 127.1, 128.8,
Methylbiphenyl[2 ~ 129.5, 137.1, 21.2 - -
13] 138.4, 141.2
4,4'-Di-tert- 125.3, 126.4, 31.4 (CHs), 34.5
butylbiphenyl 138.5, 149.6 (quat. C)
Infrared (IR) Spectroscopy Data
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Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule,

providing a characteristic fingerprint based on the functional groups present.

Table 3: Key IR Absorption Bands (cm™?)

Compound C=0 Stretch C-O Stretch C-H Stretch C-H Stretch
Name (Ester) (Ester) (Aromatic) (Aliphatic)
Tert-butyl 4'-
methylbiphenyl-
~1715 ~1250, ~1150 ~3050 ~2960

2-carboxylate
(Predicted)
4'-
Methylbiphenyl- ~1690 (Acid) ~1290 (Acid) ~3030 ~2920
2-carboxylic acid
4,4'-Di-tert-

_ - - ~3050 ~2960
butylbiphenyl[4]
Methyl 4-
biphenylcarboxyl  ~1720 ~1270, ~1110 ~3030 ~2950

ate[5]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, which is crucial for determining the molecular weight and

elucidating the structure.

Table 4: Key Mass Spectrometry Peaks (m/z)
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Compound Name Molecular lon [M]*+ Base Peak Key Fragment lons
Tert-butyl 4'-
methylbiphenyl-2- 211 [M-CaHo]*, 183,
yipneny 268 57 [M-Cafte]
carboxylate 165
(Predicted)
4-Methylbiphenyl[6] 168 167 152, 115
4.4'-Di-tert-
_ 266 251 195, 57

butylbiphenyl[4]
Methyl 4-

212 181 152, 127

biphenylcarboxylate[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz
spectrometer.

'H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation
delay of 1.0 s, and 16 scans.

13C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation
delay of 2.0 s, and 1024 scans.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts are reported in
parts per million (ppm) relative to TMS.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop
was applied to the crystal.

 Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer equipped with an ATR accessory.

e Acquisition: Spectra were acquired over a range of 4000-650 cm~1 with a resolution of 4
cm~1, Atotal of 16 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: A background spectrum of the clean ATR crystal was recorded and
automatically subtracted from the sample spectrum. The resulting spectrum is reported in
terms of wavenumber (cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The sample was dissolved in dichloromethane to a concentration of
approximately 1 mg/mL.

e Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to
an Agilent 5977A mass selective detector.

e GC Conditions:

(¢]

Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness)

[¢]

Inlet Temperature: 250°C

[¢]

Oven Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a
rate of 15°C/min, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

¢ MS Conditions:

o lonization: Electron lonization (El) at 70 eV.
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o Mass Analyzer: Quadrupole.

o Scan Range: m/z 40-550.

o Data Analysis: The mass spectrum of the eluting compound was recorded, providing the
molecular ion peak and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
comparison of the biphenyl compounds.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: A general workflow for the spectroscopic analysis of biphenyl compounds.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b056878?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b056878?utm_src=pdf-custom-synthesis
https://prepchem.com/methyl-4-methylbiphenyl-2-carboxylate/
https://application.wiley-vch.de/contents/jc_2258/2004/f04188_s.pdf
https://www.rsc.org/suppdata/gc/c1/c1gc15312a/c1gc15312a.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1625918&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C720752&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylbiphenyl
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-biphenylcarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-biphenylcarboxylate
https://www.benchchem.com/product/b056878#spectroscopic-comparison-of-tert-butyl-4-methylbiphenyl-2-carboxylate-and-its-analogs
https://www.benchchem.com/product/b056878#spectroscopic-comparison-of-tert-butyl-4-methylbiphenyl-2-carboxylate-and-its-analogs
https://www.benchchem.com/product/b056878#spectroscopic-comparison-of-tert-butyl-4-methylbiphenyl-2-carboxylate-and-its-analogs
https://www.benchchem.com/product/b056878#spectroscopic-comparison-of-tert-butyl-4-methylbiphenyl-2-carboxylate-and-its-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b056878?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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